3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
The compound “3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are key structural elements . More detailed structural analysis would require advanced techniques like NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a complex organic molecule, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties such as melting point, infrared spectrum, and NMR data can be determined experimentally .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
This compound interacts with its targets by binding to the inactive Abelson tyrosine kinase domain, a characteristic feature of certain genes . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding of the compound to the kinase inhibits its activity, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects several biochemical pathways. By inhibiting the activity of these kinases, the compound disrupts the signaling pathways that regulate cell proliferation and survival . This disruption can lead to a decrease in cell growth and division, potentially slowing the progression of diseases such as cancer .
Pharmacokinetics
These properties determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a decrease in the activity of tyrosine kinases, leading to disruptions in cell signaling, growth, and division . This can have a significant impact at the molecular and cellular levels, potentially slowing the progression of diseases such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
Properties
IUPAC Name |
3-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-21(2)15-19-4-3-13(20-15)22-7-9-23(10-8-22)14-12(11-16)17-5-6-18-14/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHLMQXJYYDJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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